Aripiprazole Metabolite
CAS No.: 58899-27-7
VCID: VC0194440
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Aripiprazole is metabolized through three primary biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation . These processes are primarily mediated by the CYP3A4 and CYP2D6 enzymes . CYP3A4 is involved in N-dealkylation, while both CYP3A4 and CYP2D6 facilitate dehydrogenation and hydroxylation . The main active metabolite of aripiprazole is dehydro-aripiprazole, representing approximately 40% of aripiprazole concentrations in plasma at a steady state . Aripiprazole displays linear kinetics and has an elimination half-life of about 75 hours, reaching steady-state plasma concentrations in roughly 14 days . In extensive metabolizers, aripiprazole is metabolized almost equally along both CYP3A4 and CYP2D6 pathways (1:1), but this ratio approaches 3:1 in others . In vitro studies show that aripiprazole is metabolized predominantly via phase I mechanisms by CYP3A4 and CYP2D6 to yield dehydrogenation and hydroxylation products, while CYP3A4 also mediates N-dealkylation . Phase II metabolism is also present, but to a lesser extent . The major circulating metabolite depends on the frequency of administration; the phase II product BMS-337041 is the most abundant circulating metabolite with acute dosing, whereas the phase I product dehydroaripiprazole is more prevalent after chronic dosing . Aripiprazole and its major metabolite are highly bound to serum proteins, exceeding 99% . The drug undergoes extensive hepatic metabolization . Following parenteral drug administration, only traces of aripiprazole are excreted, with metabolites being eliminated via feces and urine . Aripiprazole lauroxil and Aripiprazole monohydrate are similar chemical compounds . |
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CAS No. | 58899-27-7 |
Product Name | Aripiprazole Metabolite |
Molecular Formula | C13H15NO4 |
Molecular Weight | 249.26 g/mol |
IUPAC Name | 4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid |
Standard InChI | InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17) |
Standard InChIKey | JLLAHJYNQOJXOM-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | Aripiprazole Butanoic Acid Impurity |
PubChem Compound | 12819315 |
Last Modified | Aug 15 2023 |
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